molecular formula C8H4BrClS B2604164 4-Bromo-5-chloro-1-benzothiophene CAS No. 1427423-93-5

4-Bromo-5-chloro-1-benzothiophene

Cat. No.: B2604164
CAS No.: 1427423-93-5
M. Wt: 247.53
InChI Key: LGJJOLHGYMQUCE-UHFFFAOYSA-N
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Description

Significance of the Benzothiophene (B83047) Core in Modern Organic Synthesis and Materials Science

The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a cornerstone in the fields of organic synthesis and materials science. numberanalytics.comrsc.org This structural motif is not merely an academic curiosity; it is a recurring feature in a multitude of biologically active compounds and advanced materials. wikipedia.orgresearchgate.netnih.gov In medicinal chemistry, the benzothiophene core is present in pharmaceuticals such as the anti-inflammatory drug zileuton, the selective estrogen receptor modulator raloxifene, and the antifungal agent sertaconazole (B158924). rsc.orgwikipedia.org Its prevalence in these drugs highlights the ability of the benzothiophene structure to interact favorably with biological targets. researchgate.net

Beyond pharmaceuticals, the unique electronic properties of the benzothiophene core, characterized by high electron density and aromaticity, make it a valuable component in the development of organic electronics. numberanalytics.com These compounds have been investigated for their potential in creating organic semiconductors, offering the promise of high charge carrier mobility and tunable optical and electrical properties. numberanalytics.com This versatility solidifies the benzothiophene unit as a privileged scaffold in the design and synthesis of functional organic molecules. numberanalytics.com

Strategic Importance of Halogenation in Heterocyclic Compound Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic compounds is a powerful and widely used strategy in organic synthesis. rsc.org Halogenation is not just a means of increasing molecular weight; it serves several critical functions. Firstly, halogens act as versatile synthetic handles. rsc.org Their ability to participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com This modular approach is invaluable for building molecular complexity and creating libraries of compounds for screening purposes.

Secondly, halogenation significantly influences the physicochemical properties of a molecule. nih.gov The introduction of halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the substitution of hydrogen with halogen atoms can lead to a substantial increase in hydrophobicity, which can, in turn, enhance the binding affinity of a ligand to a protein. nih.gov Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can play a crucial role in molecular recognition and self-assembly processes.

Unique Synthetic Challenges and Opportunities Posed by Polyhalogenated Benzothiophenes, specifically 4-Bromo-5-chloro-1-benzothiophene

The synthesis of polyhalogenated benzothiophenes, where multiple halogen atoms are present on the benzothiophene core, presents a unique set of challenges and opportunities. The primary challenge lies in achieving regioselectivity—the controlled placement of different halogens at specific positions on the ring system. The synthesis of a molecule like this compound, with a bromine atom at position 4 and a chlorine atom at position 5, requires careful consideration of the directing effects of the substituents and the reaction conditions.

The synthesis of halogenated benzothiophenes often involves multi-step sequences. One common approach is the electrophilic cyclization of a suitably substituted precursor. nih.gov For instance, the synthesis of 3-halobenzo[b]thiophenes has been achieved through the cyclization of 2-alkynylthioanisoles using electrophilic halogen sources. nih.gov However, the successful synthesis of a specific isomer like this compound would necessitate a synthetic route that precisely controls the introduction of both bromine and chlorine at the desired positions. The synthesis of a related compound, 4-bromo-5-chlorothiophene-2-carboxylic acid, has been reported via the chlorination of 4-bromo-2-thiophenecarboxylic acid using N-chlorosuccinimide (NCS). chemicalbook.com This highlights a potential strategy for introducing a chlorine atom adjacent to a bromine atom on a thiophene-containing ring system.

Despite the synthetic hurdles, the unique substitution pattern of this compound offers significant opportunities. The presence of two different halogens provides orthogonal synthetic handles for sequential and selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for selective reaction at the 4-position while leaving the 5-position available for subsequent transformations. This differential reactivity is a powerful tool for the construction of highly complex and precisely substituted benzothiophene derivatives, which can then be explored for their potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of the parent compound and a related derivative.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-1-benzothiophene5-Bromo-1-benzothiophene4923-87-9C8H5BrS213.10
This compound-2-carboxylic acid4-bromo-5-chlorobenzo[b]thiophene-2-carboxylic acid1934530-17-2C9H4BrClO2S291.55

Properties

IUPAC Name

4-bromo-5-chloro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJJOLHGYMQUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Functionalization of 4 Bromo 5 Chloro 1 Benzothiophene

Halogen Atom Manipulation and Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the 4-bromo-5-chloro-1-benzothiophene scaffold allows for a range of selective functionalization strategies. The differential reactivity of the C-Br and C-Cl bonds is a key factor that can be exploited in various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Bromo and Chloro Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of dihalogenated substrates like this compound, the choice of catalyst, ligands, and reaction conditions can influence which halogen is preferentially activated.

Suzuki-Miyaura Coupling Strategies for C-Br and C-Cl Bonds in Benzothiophenes

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for creating C-C bonds. libretexts.orgnih.gov For dihalogenated heteroarenes, the site of coupling is typically determined by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl > C-F. nih.gov This inherent reactivity difference can be harnessed to achieve selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact for subsequent transformations.

The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The oxidative addition step is typically rate-determining, and its facility is influenced by the carbon-halogen bond strength. libretexts.org

Studies on related dihalogenated thiophenes have demonstrated the feasibility of selective Suzuki-Miyaura coupling. For instance, 2,5-dibromo-3-hexylthiophene (B54134) has been successfully coupled with various arylboronic acids at the 5-position, leaving the 2-bromo substituent available for further reactions. nih.gov This selectivity is achieved under controlled conditions, often using a palladium catalyst like Pd(PPh₃)₄ and a suitable base. nih.gov

Catalyst System Substrate Coupling Partner Product Yield (%) Reference
Pd(PPh₃)₄ / K₃PO₄ 2,5-dibromo-3-hexylthiophene Arylboronic acids 5-aryl-2-bromo-3-hexylthiophenes Moderate to good nih.gov
Pd(dppf)Cl₂ / Ag₂CO₃ 5-bromo-1,2,3-triazine 4-tert-butylphenylboronic acid 5-(4-tert-butylphenyl)-1,2,3-triazine 81 uzh.ch
PdCl₂(PPh₃)₂ 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netnih.govwhiterose.ac.ukthiadiazole) Thienyltributyl stannate Mono- and bis-thienyl derivatives - mdpi.com
Differential Reactivity and Site-Selectivity in Polyhalogenated Benzothiophene (B83047) Substrates

Achieving site-selectivity in the cross-coupling of polyhalogenated (hetero)arenes bearing identical halogens presents a significant challenge due to the minimal differences in the aryl-halide bond characteristics. nih.gov However, in cases like this compound, the inherent difference in the carbon-halogen bond dissociation energies (C-Br < C-Cl) provides a basis for selective reactivity. nih.gov

Research on dihalogenated pyridines has shown that the choice of palladium catalyst and ligands can dramatically influence site-selectivity. nih.gov For instance, mononuclear palladium catalysts typically favor coupling at the more reactive halogen position. nih.gov However, the use of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, can invert this selectivity, leading to arylation at the less reactive site. whiterose.ac.uknih.gov This switch in selectivity is often dependent on the palladium-to-ligand ratio and the presence of stabilizing salts. whiterose.ac.uknih.gov

While specific studies on this compound are not extensively detailed in the provided context, the principles derived from similar systems suggest that careful control of the catalytic system could allow for selective functionalization of either the bromo or chloro position.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-S Cross-Coupling)

Besides C-C bond formation, palladium and other transition metals can catalyze the formation of carbon-heteroatom bonds. C-S cross-coupling reactions, for example, are valuable for synthesizing sulfur-containing compounds. Copper-catalyzed C-S cross-coupling has been effectively used with bromo-aryl substrates. For instance, a microwave-assisted method using copper(I) iodide (CuI) as a catalyst has been developed for the reaction of 2-(4-bromophenyl)-benzothiazole with various thiols, affording the corresponding thioethers in good to excellent yields. rsc.org This suggests that similar conditions could potentially be applied to this compound for the selective formation of a C-S bond at the C4 position.

Catalyst Substrate Reagent Product Yield Reference
CuI 2-(4-bromophenyl)-benzothiazole Aryl, aliphatic, and heteroaryl thiols C-S cross-coupled products Good to excellent rsc.org

Nucleophilic Aromatic Substitution Pathways on Halogenated Benzothiophenes

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalizing aryl halides. libretexts.org This reaction typically occurs when the aromatic ring is activated by strongly electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org The mechanism involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion. libretexts.orgyoutube.comyoutube.com

In the case of this compound, the presence of the sulfur atom in the thiophene (B33073) ring and the two halogen substituents influences the electron density of the aromatic system. While not as strongly activating as a nitro group, the cumulative electron-withdrawing effect of the halogens and the nature of the benzothiophene ring system itself may allow for SNAr reactions under certain conditions, particularly with strong nucleophiles.

The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions can also be exploited for selective functionalization. Generally, the bond that is more readily broken will be substituted. The feasibility and selectivity of SNAr on this compound would depend on the specific nucleophile and reaction conditions employed.

Directed C-H Functionalization of Benzothiophene Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized substrates. mdpi.com This approach can be guided by the intrinsic reactivity of the substrate or by the use of a directing group. nih.gov

For benzothiophene derivatives, C-H activation can be directed to specific positions on the six-membered ring. mdpi.com While the five-membered ring of benzothiophene is generally more reactive, the use of directing groups can steer functionalization to the C4, C5, C6, or C7 positions. mdpi.com For instance, palladium-catalyzed C-H arylation of bromothiophenes has been achieved at the C-H bond adjacent to the sulfur atom while leaving the C-Br bond intact, demonstrating the potential for orthogonal functionalization. researchgate.net

In the context of this compound, a directing group could potentially be installed on the thiophene ring to facilitate C-H activation at a specific position on the benzene (B151609) ring, offering a complementary strategy to the cross-coupling reactions of the halogen atoms. This approach allows for the introduction of new functional groups without consuming the existing halogen handles, thereby increasing the molecular complexity in a controlled manner.

Catalyst System Substrate Reaction Type Product Reference
Palladium complex / AgNO₃/KF Bromothiophene derivatives C-H arylation adjacent to sulfur Arylated bromothiophene researchgate.net
Palladium catalyst Benzothiazoles and thiophenes/thiazoles Oxidative C-H/C-H cross-coupling Coupled products rsc.org

Regioselective C-H Activation at the Benzothiophene Core

C-H activation is a powerful strategy for the direct introduction of functional groups, avoiding the need for pre-functionalized starting materials. In benzothiophenes, the C-H bonds of the thiophene ring (C2 and C3) are generally more reactive than those on the benzene ring.

Research into the direct arylation of unsubstituted benzo[b]thiophene has shown that regioselectivity can be highly dependent on the catalytic system employed. For instance, a notable switch in regioselectivity between the C2 and C3 positions has been observed based on palladium catalyst concentration. acs.org At low palladium concentrations, a silver(I)-mediated C-H activation pathway can dominate, leading to preferential arylation at the C2 position, even at near-room temperature. acs.org Conversely, higher palladium concentrations tend to favor functionalization at the C3 position. acs.org

For this compound, C-H activation would primarily target the unoccupied C2, C3, C6, and C7 positions.

Thiophene Ring (C2 and C2): The C2 and C3 positions remain the most likely sites for transition-metal-catalyzed C-H functionalization due to the inherent reactivity of the thiophene ring. The choice of catalyst and directing group can be used to selectively target one position over the other. For example, a Pd(OAc)₂ catalyst system has been shown to facilitate regioselective C-H activation. nih.govresearchgate.net

Benzene Ring (C6 and C7): Functionalization of the benzene ring is more challenging. However, specialized palladium catalytic systems have been developed for the C-H arylation of the six-membered ring in 6,5-fused heterocycles. mdpi.com In the case of this compound, the directing effects of the existing halogens would influence reactivity. The chlorine at C5 would direct ortho to the C6 position, while the bromine at C4 would direct ortho to the C5-position (already substituted) and para to the C7 position. This could potentially allow for selective functionalization at C7 under the right conditions.

Electrophilic Aromatic Substitution Beyond Halogenation on the Benzothiophene Ring

Benzothiophene undergoes electrophilic aromatic substitution, with the thiophene ring being significantly more reactive than the benzene ring. chemicalbook.com For the parent benzothiophene, substitution occurs preferentially at the C3 position. chemicalbook.comcdnsciencepub.com If the C3 position is blocked, substitution may occur at the C2 position.

In this compound, the reactivity landscape is more complex.

Thiophene Ring (C2 and C3): The C2 and C3 positions remain the most nucleophilic sites and are the expected locations for electrophilic attack (e.g., nitration, sulfonation, Friedel-Crafts acylation). The electron-withdrawing nature of the halogens on the adjacent benzene ring will deactivate the entire ring system towards electrophilic attack, but the C3 position is still anticipated to be the primary site of reaction.

Benzene Ring (C6 and C7): The halogen substituents are deactivating but ortho-, para-directing. The chlorine at C5 directs towards the C6 position (ortho) and the C4-bromo group directs towards the C7 position (para). Therefore, under forcing conditions, electrophilic substitution could potentially occur at the C6 or C7 positions, though this would be less favorable than substitution on the thiophene ring.

Examples of electrophilic substitution on the benzothiophene core include nitration, which typically yields 3-nitrobenzothiophene, and sulfonation, which can produce both the 2- and 3-sulfonic acid derivatives. cdnsciencepub.comyoutube.com

Rearrangement and Transposition Reactions (e.g., Halogen Dance) in Halogenated Benzothiophenes

The "halogen dance" is a base-catalyzed rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction proceeds via a series of deprotonation and halogenation steps, driven by the formation of a more stable organometallic intermediate (typically an aryllithium). wikipedia.orgresearchgate.net

For di-halogenated thiophenes, the propensity for a halogen to migrate is generally I > Br > Cl. imperial.ac.uk In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) would likely initiate the halogen dance. The expected pathway would involve:

Deprotonation at an available position, likely C3, the most acidic proton on the thiophene ring.

Migration of the more mobile bromine atom from the C4 position to the newly formed carbanionic center at C3, leading to a new intermediate.

This process can result in a mixture of rearranged isomers, offering a synthetic route to substituted benzothiophenes that are not easily accessible through other means. imperial.ac.uk

The chlorine atom at the C5 position is significantly less likely to participate in the halogen dance compared to the bromine at C4. imperial.ac.uk

Oxidation Reactions of the Sulfur Heteroatom and Related Reactivity of Benzothiophenes

The sulfur atom in the benzothiophene ring can be readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). youtube.commdpi.com This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

The oxidation of the sulfur atom has profound effects on the electronic properties of the molecule:

Electronic Character: The electron-donating thiophene sulfur is converted into a strongly electron-withdrawing sulfinyl or sulfonyl group. mdpi.com This change significantly alters the reactivity of the ring system.

Reactivity: The formation of the benzothiophene-S,S-dioxide activates the benzene ring towards nucleophilic aromatic substitution. It also alters the regioselectivity of other reactions. For example, metal-free arylation has been achieved at the C4 position by first activating the molecule as its S-oxide. acs.org

Physicochemical Properties: Oxidation can increase thermal stability and dramatically change the optical and electronic properties, such as absorption and fluorescence spectra. mdpi.com Studies on related brominated benzothiophene derivatives show that the oxidized forms exhibit impressive quantum yields, suggesting potential applications in materials science. mdpi.com

Table 2: Oxidation States of Sulfur in Benzothiophene

Oxidation StateFunctional GroupImpact on Electronic Properties
Sulfide (B99878) ThiopheneElectron-donating
Sulfoxide Benzothiophene S-oxideElectron-withdrawing
Sulfone Benzothiophene S,S-dioxideStrongly electron-withdrawing mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the chemical environments and connectivity within a molecule.

¹H and ¹³C NMR Spectroscopy for Assignment of Carbon and Proton Environments

A ¹H NMR spectrum for 4-Bromo-5-chloro-1-benzothiophene would be expected to show distinct signals for each of the aromatic protons on the benzothiophene (B83047) ring system. The chemical shift (position) of each signal would indicate the electronic environment of the proton, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, helping to establish their relative positions. Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the bromine and chlorine substituents.

No specific experimental ¹H or ¹³C NMR data for this compound is currently available in the surveyed literature.

Two-Dimensional NMR Techniques for Connectivity Analysis

Specific 2D NMR analysis for this compound has not been reported in the accessible scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the confirmation of the molecular formula, C₈H₄BrClS. The presence of bromine and chlorine would be evident from their characteristic isotopic patterns in the mass spectrum. Furthermore, by analyzing the fragmentation pattern, researchers can deduce the stability of different parts of the molecule and confirm the connectivity of the core structure.

Published HRMS data, including exact mass and specific fragmentation pathways for this compound, could not be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Specific experimental IR and Raman spectra for this compound are not available in the reviewed databases and literature.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

There are no published reports on the single-crystal X-ray structure of this compound.

Theoretical and Computational Chemistry in Understanding 4 Bromo 5 Chloro 1 Benzothiophene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and inherent properties of 4-Bromo-5-chloro-1-benzothiophene. DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation. researchgate.net These calculations can optimize the molecule's geometry, predict its vibrational frequencies, and, most importantly, delineate its electronic landscape. numberanalytics.comlongdom.org For substituted benzothiophenes, DFT is used to understand how different functional groups influence the electronic distribution and reactivity of the entire molecule. bohrium.comrsc.org The presence of electron-withdrawing bromine and chlorine atoms on the benzene (B151609) ring of this compound significantly modulates its electronic properties compared to the parent benzothiophene (B83047) molecule. chemicalbook.com

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity, electronic transitions, and kinetic stability. longdom.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For the parent benzothiophene molecule, DFT calculations have established its HOMO and LUMO energy levels. researchgate.net The introduction of bromo and chloro substituents at the 4- and 5-positions, respectively, is expected to lower the energies of both the HOMO and LUMO due to their electron-withdrawing inductive effects. The HOMO is typically distributed over the entire bicyclic ring system, with significant density on the thiophene (B33073) ring, particularly the C2-C3 bond. The LUMO is also delocalized across the aromatic system. The halogen substituents would likely draw electron density towards the benzene portion of the molecule, influencing the regions most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for substituted benzothiophenes and not specific experimental or calculated values for this compound.)

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Benzothiophene -7.90 -0.95 6.95

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing the nature of chemical bonds and intermolecular interactions. youtube.comwisc.edu It localizes the molecular wavefunction into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals. This method allows for the quantification of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to molecular stability. wisc.edubohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.comresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and the high-energy transition states that connect them. masterorganicchemistry.comyoutube.com For aromatic compounds like this compound, this is particularly useful for predicting the regioselectivity of reactions such as electrophilic aromatic substitution, where incoming groups can add to several different positions on the rings. chemicalbook.comrsc.org Computational studies can model the approach of an electrophile and determine which pathway is energetically most favorable. rsc.org

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, an unstable configuration that is fleetingly formed as reactants transform into products. masterorganicchemistry.compressbooks.pub Locating and characterizing these transition states is a primary goal of computational reaction modeling. youtube.com Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. The structure of the TS reveals which bonds are breaking and which are forming.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea or ΔG‡). youtube.com This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For electrophilic substitution on this compound, calculations would involve modeling the formation of the intermediate carbocation (sigma complex) and finding the transition state leading to it. The relative energy barriers for attack at different positions on the benzothiophene ring system would predict the reaction's regioselectivity. psu.edu

Table 2: Illustrative Energy Barriers for a Hypothetical Electrophilic Reaction (Note: These values are for illustrative purposes to demonstrate the concept.)

Reaction Coordinate Relative Energy (kcal/mol)
Reactants 0
Transition State +20
Intermediate +5

Beyond energy barriers, computational chemistry can provide a wealth of kinetic and thermodynamic data. nih.gov Thermodynamics governs the extent to which a reaction will proceed, determined by the relative energies of the reactants and products (enthalpy, ΔH) and the change in disorder (entropy, ΔS). A negative Gibbs free energy change (ΔG), which combines enthalpy and entropy, indicates a spontaneous reaction.

Kinetics, on the other hand, describes the speed of a reaction, which is governed by the activation energy. youtube.com Computational frequency calculations on the optimized structures of reactants and transition states allow for the determination of these thermodynamic quantities. nih.gov

Transition State Theory (TST) provides a framework for calculating the rate constant (k) of a chemical reaction. pressbooks.pubwikipedia.org The central idea of TST is that there is a quasi-equilibrium between the reactants and the transition state complex. wikipedia.org The Eyring equation is a fundamental expression derived from TST:

k = (k_BT/h) * e^(-ΔG‡/RT)*

where:

k is the rate constant

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

By calculating the Gibbs free energy of activation (ΔG‡) from the computed energies of the reactants and the transition state, TST allows for the ab initio prediction of reaction rates. This approach is invaluable for comparing the feasibility of different reaction pathways and understanding how temperature affects reaction speed without needing to perform the experiment. pressbooks.pubnih.gov

Solvent Effects Modeling (e.g., Conductor-like Polarizable Continuum Model (CPCM))

The chemical behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational chemistry offers various models to simulate these solvent effects, with the Conductor-like Polarizable Continuum Model (CPCM) being a widely employed method. CPCM is an implicit solvation model that represents the solvent as a continuous dielectric medium, which is polarized by the solute molecule. This approach allows for the calculation of molecular properties in a solution environment, providing a more realistic representation of chemical reality.

For substituted thiophene derivatives, the choice of solvent can impact conformational equilibria and electronic properties. researchgate.net Theoretical studies on related polythiophenes have demonstrated the necessity of incorporating solvent effects to accurately reproduce experimental observations. researchgate.net These studies have highlighted that both the conformational dynamics of the molecule and the explicit interactions with solvent molecules are crucial for a satisfactory description of the system's properties. researchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which treat the solute at a high level of theory (QM) and the solvent with a more computationally efficient method (MM), have been shown to be particularly effective in capturing the complex interplay between the solute and its environment. researchgate.net

In the context of this compound, CPCM and other advanced solvation models could be utilized to predict how its dipole moment, electronic transitions (UV-Vis spectra), and the stability of potential intermediates or transition states are modulated by solvents of varying polarity. For instance, a study on styryl-thiophene benzylamines employed the CPCM model in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to calculate absorption maxima in different solvents, demonstrating the utility of this approach in understanding solvatochromic effects. nih.gov

An illustrative application of the CPCM model could involve calculating the ground-state energy of this compound in various solvents to assess its relative stability. The results, as depicted in the hypothetical data table below, would be expected to show a greater stabilization in more polar solvents due to increased solute-solvent electrostatic interactions.

Table 1: Hypothetical Solvation Energies of this compound in Various Solvents Calculated Using a CPCM-based Method.

SolventDielectric Constant (ε)Calculated Solvation Free Energy (kcal/mol)
Hexane1.88-2.5
Toluene2.38-3.1
Dichloromethane8.93-5.8
Acetonitrile (B52724)37.5-7.2
Water80.1-8.5

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

A significant challenge in the synthesis of substituted heterocycles is controlling the regioselectivity of chemical reactions. Computational chemistry provides powerful tools to predict the most likely sites of reaction on a molecule. rsc.org For electrophilic aromatic substitutions on heteroaromatic systems, several computational methods have proven effective. acs.org

One approach involves the analysis of the molecule's electronic structure. The sites most susceptible to electrophilic attack are typically those with the highest electron density. This can be qualitatively predicted by examining the Highest Occupied Molecular Orbital (HOMO), where regions with larger orbital coefficients indicate a higher probability of donating electrons. acs.org Furthermore, calculated atomic charges can provide a quantitative measure of electron distribution.

Another effective method for predicting regioselectivity is the use of calculated Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgresearchgate.net Studies have shown a strong correlation between the calculated 13C and 1H NMR chemical shifts and the site of electrophilic attack in a wide range of heterocyclic compounds. acs.org The carbon or hydrogen atom with the lowest calculated chemical shift is generally the most electron-rich and, therefore, the most likely to be attacked by an electrophile. acs.orgresearchgate.net This method has been reported to have a high predictive accuracy, which can be further improved by combining it with the analysis of HOMO orbitals. acs.org

For this compound, these computational techniques could be applied to predict the outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation. A hypothetical analysis might involve calculating the 13C NMR chemical shifts for the aromatic carbons of the benzothiophene core.

Table 2: Hypothetical Calculated 13C NMR Chemical Shifts and Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound.

PositionCalculated 13C Chemical Shift (ppm)Predicted Reactivity towards Electrophiles
C2122.5High
C3125.8Moderate
C6128.9Low
C7127.4Low

The table illustrates that the C2 position is predicted to be the most reactive site for electrophilic attack due to its lower calculated chemical shift, a common feature in benzothiophene systems.

Structure-Reactivity Relationship Studies through Advanced Computational Tools

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of modern chemistry. nih.gov Advanced computational tools allow for the systematic investigation of these relationships, providing insights that can guide the design of new molecules with desired properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prime examples of this approach.

In the context of substituted benzothiophenes, computational studies have been employed to elucidate how different substituents influence their biological activity and chemical reactivity. For instance, 3D-QSAR analyses have been successfully used to build predictive models for the antitumor activity of novel substituted benzothiophene derivatives. nih.gov These models can identify key molecular features, such as steric and electronic properties, that are critical for the observed activity. nih.gov

For this compound, a systematic computational study could be undertaken to explore the impact of the bromo and chloro substituents on its reactivity. This could involve calculating a range of molecular descriptors, such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO and LUMO energies, and the HOMO-LUMO gap.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters.

Thermodynamic Descriptors: Enthalpy of formation and bond dissociation energies.

By correlating these descriptors with experimentally observed reactivity or by using them to predict the activation barriers of specific reactions, a comprehensive structure-reactivity profile can be established. For example, a study on the oxidation of benzothiophene derivatives revealed that the position of methyl groups significantly affects their reactivity. elsevierpure.com A similar investigation on this compound could quantify the electronic and steric effects of the halogen atoms on the reactivity of the thiophene and benzene rings.

Table 3: Illustrative Calculated Electronic Descriptors for a Series of Substituted Benzothiophenes to Establish Structure-Reactivity Relationships.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Relative Reactivity
1-Benzothiophene-5.8-1.24.6Baseline
4-Bromo-1-benzothiophene-5.9-1.44.5Slightly Decreased
5-Chloro-1-benzothiophene-5.95-1.54.45Decreased
This compound-6.1-1.64.5Significantly Decreased

This hypothetical data illustrates how the introduction of electron-withdrawing halogen substituents lowers the HOMO and LUMO energies, which would generally lead to a decrease in reactivity towards electrophiles. Such computational studies are invaluable for rationalizing observed chemical behavior and for the predictive design of new functional molecules.

Synthetic Utility and Emerging Applications of 4 Bromo 5 Chloro 1 Benzothiophene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for the Construction of Complex Molecular Architectures

The presence of both bromine and chlorine atoms on the benzothiophene (B83047) core of 4-bromo-5-chloro-1-benzothiophene offers orthogonal reactivity, making it a versatile intermediate for the synthesis of intricate molecular structures. This dual halogenation allows for stepwise and site-selective reactions, such as cross-coupling reactions, to introduce different substituents at specific positions. This controlled functionalization is crucial for building complex polycyclic aromatic systems and other elaborate molecular frameworks.

The benzothiophene moiety itself is a significant scaffold in medicinal chemistry and materials science. nih.govnih.gov A multitude of methodologies have been developed for the synthesis of benzothiophene derivatives, often involving intramolecular cyclization of thioethers or transition metal-catalyzed reactions. nih.govresearchgate.netorganic-chemistry.org The ability to start with a pre-functionalized building block like this compound simplifies the synthetic pathways to more complex targets.

For instance, the bromine atom can be selectively targeted in palladium-catalyzed reactions like Suzuki or Stille couplings to introduce aryl or other carbon-based groups. Subsequently, the less reactive chlorine atom can be functionalized under different reaction conditions, providing a powerful tool for the regiocontrolled construction of polysubstituted benzothiophenes. This step-wise approach is instrumental in creating molecules with precise three-dimensional arrangements and electronic properties.

Rational Design and Synthesis of Novel Functionalized Benzothiophene Derivatives

The strategic placement of bromo and chloro substituents in this compound serves as a blueprint for the rational design and synthesis of a wide array of novel functionalized benzothiophene derivatives. researchgate.netias.ac.inmalayajournal.org Chemists can leverage the differential reactivity of the C-Br and C-Cl bonds to introduce a variety of functional groups, leading to compounds with diverse chemical and physical properties.

Palladium-catalyzed cross-coupling reactions are a cornerstone in the functionalization of such halogenated heterocycles. ias.ac.inacs.org For example, Sonogashira coupling can be employed to introduce alkynyl groups, which are themselves versatile functional handles for further transformations. researchgate.netias.ac.in Similarly, Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl moieties, expanding the conjugated system and tuning the electronic properties of the resulting molecule. researchgate.net

The synthesis of these derivatives is often achieved through multi-step sequences that may involve protection/deprotection strategies and a variety of modern synthetic methodologies. malayajournal.org The ability to selectively functionalize the benzothiophene core at the 4- and 5-positions opens up avenues for creating libraries of compounds for screening in drug discovery or for developing new organic materials. nih.govnih.gov

Development of Organic Semiconducting Materials

Benzothiophene-based molecules are promising candidates for organic semiconducting materials due to their rigid, planar structure and extended π-conjugation, which facilitates intermolecular charge transport. acs.orgnih.gov The strategic functionalization of the benzothiophene core is a key strategy for tuning the electronic properties and solid-state packing of these materials, which are critical factors for their performance in electronic devices. researchgate.netnih.gov

The introduction of substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the charge injection and transport characteristics. semanticscholar.org Furthermore, the nature and position of these substituents can dictate the intermolecular interactions and the resulting morphology of the thin films, which are crucial for efficient charge carrier mobility. acs.orgrsc.org

Below is a table showcasing examples of benzothiophene derivatives and their performance in organic field-effect transistors (OFETs):

DerivativeMobility (cm²/Vs)On/Off RatioDeposition Method
2,7-diphenyl BTBT (DPh-BTBT)up to 2.0-Vapor-deposited
Dialkyl-BTBTs (Cn-BTBTs)> 1.0-Solution-processed
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)> 3.0--
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] acs.orgbenzothiophene (NBTBT-10)0.2510⁵–10⁶Vacuum deposition
Fluorinated NBTBT-100.2410⁶–10⁷-
Data sourced from multiple studies. acs.orgnih.govrsc.org

Impact of Halogen Substitution on Electronic Properties and Charge Transport

A recent study on C₁₆H₁₀X₂O₂ (where X = F, Cl, Br, I) organic semiconductors demonstrated that the type of halogen substituent significantly influences the electronic structure. nih.gov The study found that the band gap of these materials varied with the halogen, indicating that halogenation is a viable strategy for tuning the semiconducting behavior. nih.gov Specifically, the p-orbitals of the halogen atoms play a crucial role in defining the properties of the upper valence bands. nih.gov

Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can play a significant role in directing the solid-state packing of the molecules. This can lead to more ordered crystalline structures with enhanced intermolecular electronic coupling, which is beneficial for efficient charge transport. The introduction of fluorine atoms, for instance, has been shown to induce favorable dipole-dipole interactions that contribute to improved molecular packing. rsc.org

Structure-Property Relationships in Organic Field-Effect Transistors (OFETs) based on Benzothiophene Scaffolds

The performance of organic field-effect transistors (OFETs) based on benzothiophene scaffolds is intricately linked to the molecular structure of the active material. rsc.org Key structural features that influence device performance include the nature and position of substituents, the planarity of the conjugated core, and the resulting solid-state packing. acs.orgrsc.org

For instance, the position at which substituents are attached to the benzothiophene core can have a significant effect on the properties of the semiconductor. rsc.org Studies on naphthalene (B1677914) oligomers end-capped with benzothiophene have shown that linking at the α-position results in superior OFET performance compared to β-position linkage, with higher mobility and on/off ratios. rsc.org This highlights the importance of precise structural control in designing high-performance organic semiconductors.

The planarity of the molecular backbone is another critical factor. rsc.org Planar molecules can pack more closely in the solid state, leading to stronger intermolecular π-π interactions and more efficient charge transport. The design of novel planar π-conjugated molecules, such as benzothienoisoindigo (BTII), has led to materials with high charge carrier mobilities. rsc.org The microstructure of the thin film, including the formation of crystalline grains and their connectivity, is also a crucial determinant of device performance. rsc.org

Catalysis and Reagent Development Utilizing Benzothiophene Derivatives

While the primary focus has been on the application of benzothiophene derivatives in materials science and medicinal chemistry, their unique electronic and structural features also make them interesting candidates for the development of novel catalysts and reagents. The tunable nature of the benzothiophene core allows for the design of ligands with specific steric and electronic properties for transition metal catalysis.

For example, functionalized benzothiophenes can act as ligands that coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations. Palladium-catalyzed reactions, which are already widely used for the functionalization of benzothiophenes, can also be influenced by benzothiophene-based ligands. researchgate.net

Furthermore, the inherent reactivity of certain benzothiophene derivatives can be harnessed for the development of new reagents. For example, oxidized forms of benzothiophenes, such as benzo[b]thiophene 1,1-dioxides, have been utilized in palladium-catalyzed oxidative olefination reactions. acs.org The development of such reactions expands the synthetic chemist's toolbox for the construction of complex organic molecules.

Conclusion and Future Perspectives in 4 Bromo 5 Chloro 1 Benzothiophene Research

Summary of Current Research Landscape and Key Achievements

The field of benzothiophene (B83047) chemistry is mature, with a vast body of research covering the synthesis and application of its derivatives. These compounds are integral to pharmaceuticals like the antifungal agent sertaconazole (B158924) and the osteoporosis drug raloxifene, as well as high-performance organic electronic materials. numberanalytics.comnih.gov The key achievements in this area include the development of a wide array of synthetic methodologies, from classical cyclizations to modern transition-metal-catalyzed cross-coupling reactions, which allow for precise functionalization of the benzothiophene core. nih.govias.ac.in

Halogenated benzothiophenes, in particular, are recognized as crucial building blocks. dntb.gov.ua The differential reactivity of various carbon-halogen bonds (e.g., C-I > C-Br > C-Cl) is a powerful tool for sequential and site-selective chemical modifications. While direct and extensive research specifically on 4-bromo-5-chloro-1-benzothiophene is not prominent in the current literature, the collective knowledge gained from studies on other mono- and di-halogenated benzothiophenes provides a solid foundation. The achievements in controlling regioselectivity and in performing selective cross-coupling reactions on similar substrates are key milestones that pave the way for the future exploration of this specific isomer.

Unaddressed Challenges and Future Directions in Synthesis of Polyhalogenated Benzothiophenes

Despite significant progress, the synthesis of specifically substituted polyhalogenated benzothiophenes like this compound presents several challenges. A primary hurdle is achieving precise regioselectivity. The synthesis of the benzothiophene core often yields mixtures of isomers, and subsequent halogenation reactions can also lead to multiple products, necessitating difficult purification steps. Moreover, many existing synthetic protocols require harsh conditions, multi-step procedures, and the use of expensive or toxic reagents. mdpi.com

Future research must focus on overcoming these synthetic barriers. The development of novel, highly regioselective cyclization methods that allow for the pre-installation of the desired halogenation pattern is a critical goal. Furthermore, there is a need for greener and more efficient synthetic routes. Promising future directions include:

Advanced Catalytic Systems: Designing new transition-metal catalysts that can operate under milder conditions and offer higher selectivity for the synthesis and functionalization of polyhalogenated systems.

Photoredox Catalysis: Harnessing the power of visible light to drive reactions, which can often provide alternative reaction pathways and improved selectivity under ambient conditions. organic-chemistry.org

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of these valuable intermediates.

Late-Stage Functionalization: Developing methods for the direct and selective introduction of bromo and chloro groups onto a pre-formed benzothiophene skeleton, which remains a significant synthetic challenge.

Addressing these challenges will be crucial for making complex molecules like this compound readily accessible for further investigation and application.

Opportunities in Advanced Functionalization and Chemical Transformations

The presence of two different halogen atoms at the C4 and C5 positions of this compound opens up a wealth of opportunities for advanced functionalization. The distinct reactivity of the carbon-bromine and carbon-chlorine bonds is the key to its synthetic potential.

Functionalization StrategyTarget BondPotential ReactionDescription
Selective Cross-Coupling C4-BrSuzuki, Stille, Sonogashira, HeckThe C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective introduction of aryl, alkyl, or alkynyl groups at the C4 position while leaving the C5-Cl bond intact for subsequent reactions. ias.ac.in
C-H Functionalization C2, C3, C7Direct Arylation, AlkylationThe benzothiophene ring is amenable to direct C-H activation. researchgate.netacs.org This allows for the introduction of substituents at other positions on the ring, creating highly decorated and complex structures.
Metal-Free Transformations C4 or other positionsInterrupted Pummerer ReactionBy oxidizing the sulfur atom to a sulfoxide (B87167), novel metal-free C-C bond-forming reactions can be enabled, potentially at positions that are difficult to access with traditional methods. nih.govresearchgate.net
Lithiation/Halogen Dance C4-BrHalogen-Metal ExchangeTreatment with organolithium reagents could lead to selective metalation at the C4 position, creating a nucleophilic center for reaction with various electrophiles.

These selective transformations would allow this compound to serve as a versatile platform for creating libraries of novel compounds with precisely controlled three-dimensional structures.

Potential for Novel Material Discovery and Application through this compound Derivatives

Benzothiophene derivatives are at the forefront of organic electronics, forming the core of many high-performance organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The derivatization of this compound could lead to a new generation of functional materials.

The introduction of substituents via the strategies outlined above can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels), solid-state packing, and solubility of the resulting molecules. The inherent polarity and potential for halogen bonding introduced by the chlorine and bromine atoms can also be exploited to control intermolecular interactions and promote favorable molecular packing for efficient charge transport.

Potential avenues for discovery include:

Fused-Ring Systems: Using the dihalo-functionality as a handle to build larger, fused polycyclic aromatic systems through intramolecular cyclization reactions. researchgate.net Such planar, extended π-systems are highly sought after for their electronic properties.

Organic Semiconductors: Synthesizing donor-acceptor molecules by selectively functionalizing the C4 and C5 positions, which could have applications in organic photovoltaics.

Luminescent Materials: Creating novel fluorophores for OLEDs or chemical sensors, where the heavy-atom effect of bromine could be used to enhance phosphorescence.

The systematic exploration of derivatives built from the this compound core offers a promising pathway to discovering materials with novel photophysical and electronic characteristics.

Synergistic Role of Experimental and Computational Methodologies in Future Research Advancement

The advancement of research into new molecules like this compound will be significantly accelerated by the close integration of experimental synthesis and computational modeling. rsc.org Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules before they are ever synthesized in a lab. mdpi.comresearchgate.net

This synergistic approach offers several advantages:

Area of SynergyComputational ContributionExperimental Contribution
Synthesis Planning Predict reaction barriers and regioselectivity of synthetic routes.Validate predictions and optimize reaction conditions.
Reactivity Mapping Calculate bond dissociation energies and map electrostatic potential to predict the most likely sites for functionalization.Perform selective reactions based on computational guidance.
Material Design Model electronic properties (HOMO/LUMO), absorption spectra, and molecular packing of hypothetical derivatives. nih.govSynthesize the most promising candidates and measure their physical properties (e.g., charge mobility, quantum yield).
Mechanism Elucidation Compute reaction pathways and transition states to understand how a reaction occurs.Conduct kinetic studies and isolate intermediates to confirm the proposed mechanism.

For a molecule where little experimental data exists, computational studies can provide the initial roadmap, guiding synthetic chemists toward the most promising avenues for exploration and preventing time-consuming dead ends. This collaboration between theoretical and experimental chemistry is essential for unlocking the full potential of the this compound scaffold in an efficient and targeted manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Bromo-5-chloro-1-benzothiophene, and how can reaction parameters (e.g., solvent, temperature) be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of the benzothiophene core. For example, bromination and chlorination steps may use reagents like SOCl₂ or Br₂ under controlled conditions. Optimization requires adjusting reaction time (e.g., 12–24 hours), temperature (60–100°C), and solvent polarity (e.g., dichloromethane or THF). Catalysts such as FeCl₃ or AlCl₃ may enhance regioselectivity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% threshold) using C18 columns and acetonitrile/water gradients .
  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹³C NMR for halogenated carbons) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.5) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in halogenated benzothiophene derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of saturated solutions in solvents like ethanol or DMSO.
  • Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
  • Refinement : Apply SHELXL-97 software to achieve R-factors <0.05. For this compound derivatives, bond angles (C–S–C ≈ 92°) and halogen positions can be unambiguously determined .

Q. What strategies mitigate discrepancies in reported spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data across multiple studies to identify solvent or pH-induced shifts.
  • Synchrotron Radiation : High-resolution XRD reduces errors in unit cell parameters (e.g., a = 7.3159 Å, b = 10.3502 Å for related structures) .
  • Computational Validation : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict spectral profiles and reconcile experimental anomalies .

Q. How can researchers systematically investigate the electronic effects of bromo and chloro substituents on the benzothiophene core?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to measure redox potentials.
  • Computational Modeling : Use Gaussian09 with basis sets (e.g., 6-311++G**) to calculate HOMO-LUMO gaps and Mulliken charges.
  • Spectroscopic Mapping : UV-Vis spectroscopy (λmax ≈ 280–320 nm) correlates with electron-withdrawing effects of halogens .

Methodological Design & Data Analysis

Q. How should researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%), base (K₂CO₃), and solvent (toluene/water).
  • Kinetic Monitoring : Use in-situ FTIR or GC-MS to track aryl boronic acid consumption.
  • Byproduct Analysis : Identify dehalogenation products via LC-MS .

Q. What protocols ensure reproducibility in synthesizing and characterizing lab-scale batches?

  • Methodological Answer :

  • Standardized Protocols : Document reaction parameters (e.g., inert atmosphere, syringe pump addition rates).
  • Interlab Validation : Share samples with collaborators for NMR/XRD cross-checks.
  • Data Reporting : Adhere to CIF guidelines for crystallographic data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.